

Application Notes and Protocols: Synthesis and Evaluation of 4-Acetylphenyl Dimethylcarbamate Derivatives

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Compound of Interest

Compound Name: 4-Acetylphenyl dimethylcarbamate

Cat. No.: B2398528

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of **4-acetylphenyl dimethylcarbamate**, a versatile intermediate in the development of pharmacologically active compounds. Additionally, this document outlines the characterization of the compound and discusses the application of its derivatives, particularly as cholinesterase inhibitors, which are of significant interest in the research and development of therapeutics for neurodegenerative diseases such as Alzheimer's disease.

Introduction

Carbamate derivatives are a pivotal class of compounds in medicinal chemistry, renowned for their diverse biological activities. Among these, aryl carbamates have gained prominence as potent inhibitors of cholinesterases, enzymes critical in the regulation of neurotransmitter levels. The **4-acetylphenyl dimethylcarbamate** scaffold serves as a valuable starting point for the synthesis of a library of derivatives, allowing for the exploration of structure-activity relationships and the optimization of inhibitory potency and selectivity.

Synthesis of 4-Acetylphenyl Dimethylcarbamate

The synthesis of **4-acetylphenyl dimethylcarbamate** is achieved through the reaction of 4-hydroxyacetophenone with dimethylcarbamoyl chloride in the presence of a suitable base,

such as pyridine or triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the phenoxide ion, generated in situ, attacks the electrophilic carbonyl carbon of the dimethylcarbamoyl chloride.

Experimental Protocol

Materials:

- 4-Hydroxyacetophenone
- Dimethylcarbamoyl chloride
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- **Reaction Setup:** To a solution of 4-hydroxyacetophenone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
- **Addition of Reagent:** Slowly add dimethylcarbamoyl chloride (1.1 eq) dropwise to the stirred reaction mixture.

- **Reaction Progression:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding 1 M HCl. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford the pure **4-acetylphenyl dimethylcarbamate**.

Safety Precautions: Dimethylcarbamoyl chloride is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Characterization Data

The identity and purity of the synthesized **4-acetylphenyl dimethylcarbamate** should be confirmed by spectroscopic methods.

| Property | Data |
|---|---|
| Molecular Formula | C ₁₁ H ₁₃ NO ₃ |
| Molecular Weight | 207.23 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹ H NMR (CDCl ₃ , 400 MHz) | Expected signals: |
| δ ~7.95 (d, 2H, Ar-H) | |
| δ ~7.15 (d, 2H, Ar-H) | |
| δ ~3.10 (s, 3H, N-CH ₃) | |
| δ ~3.00 (s, 3H, N-CH ₃) | |
| δ ~2.60 (s, 3H, COCH ₃) | |
| ¹³ C NMR (CDCl ₃ , 100 MHz) | Expected signals: |
| δ ~197.0 (C=O, ketone) | |
| δ ~154.5 (C=O, carbamate) | |
| δ ~154.0 (Ar-C) | |
| δ ~134.0 (Ar-C) | |
| δ ~130.0 (Ar-CH) | |
| δ ~121.5 (Ar-CH) | |
| δ ~37.0 (N-CH ₃) | |
| δ ~26.5 (COCH ₃) | |
| IR (KBr, cm ⁻¹) | Expected bands: |
| ~1715 (C=O, carbamate) | |
| ~1680 (C=O, ketone) | |
| ~1220 (C-O stretching) | |
| ~1590, 1500 (C=C aromatic stretching) | |

Mass Spectrometry (EI)

 m/z (%) = 207 (M^+), 165, 136, 72

Application in Drug Development: Cholinesterase Inhibition

A significant application of **4-acetylphenyl dimethylcarbamate** derivatives is in the development of cholinesterase inhibitors. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.[1]

The carbamate moiety is crucial for the inhibitory activity, acting as a "pseudo-irreversible" inhibitor by carbamoylating a serine residue in the active site of the enzyme.[2]

Structure-Activity Relationship (SAR) Studies

The **4-acetylphenyl dimethylcarbamate** core can be readily modified to explore SAR. For instance, the acetyl group can be transformed into other functional groups, or the phenyl ring can be further substituted to enhance binding affinity and selectivity for either AChE or BChE.

In Vitro Evaluation of Cholinesterase Inhibition

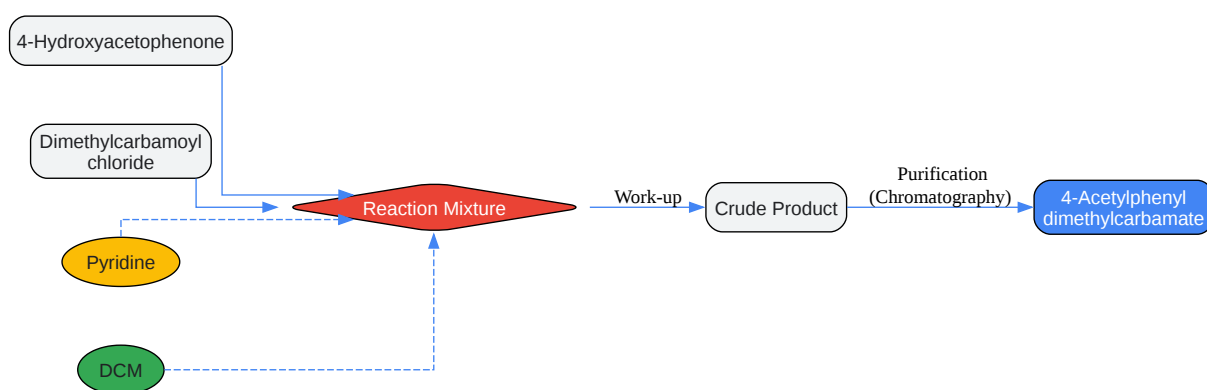
The inhibitory potency of synthesized derivatives is typically evaluated using the Ellman's method, a colorimetric assay that measures the activity of cholinesterases. The results are expressed as the half-maximal inhibitory concentration (IC_{50}).

Table of Cholinesterase Inhibitory Activity for Exemplary Carbamate Derivatives

| Compound | AChE IC ₅₀ (μM) | BChE IC ₅₀ (μM) | Reference |
|--|----------------------------|----------------------------|-----------|
| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl}dimethylcarbamothioate | 38.98 | Not reported | [3] |
| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | Not reported | 1.60 | [3] |
| Rivastigmine (standard) | ~0.5 - 4 | ~19.95 | [3][4] |
| Galantamine (standard) | ~0.5 - 4 | ~7.96 | [3] |

Visualizing Workflows and Pathways

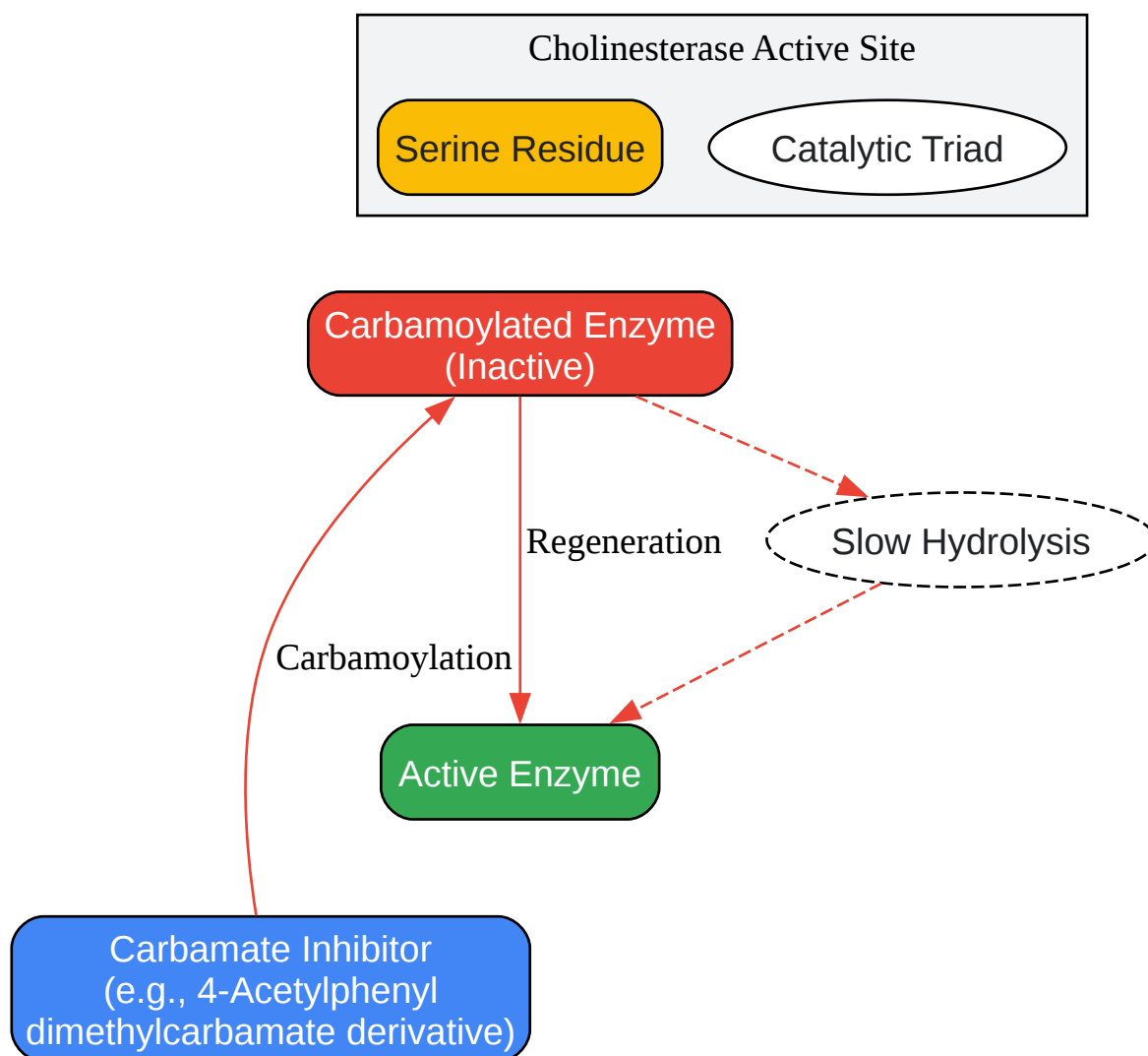
Synthesis Workflow



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Caption: General workflow for the synthesis of **4-acetylphenyl dimethylcarbamate**.

Cholinesterase Inhibition Mechanism



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Caption: Mechanism of pseudo-irreversible inhibition of cholinesterase by carbamates.

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